molecular formula C19H23NO3S B11432437 pentyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

pentyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11432437
M. Wt: 345.5 g/mol
InChI Key: NRRSVDPTUBXUEE-UHFFFAOYSA-N
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Description

  • Pentyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with a fused indole ring system.
  • The compound contains a five-membered pyrrolidine ring and a thiophene moiety, making it a heterocyclic compound.
  • Its chemical structure is as follows:

    Structure:\text{Structure:} Structure:

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate starting materials.
    • Industrial production methods may involve multi-step processes, including protecting group manipulations, cyclization, and esterification.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions due to its functional groups:

        Oxidation: Oxidative transformations of the carbonyl group or thiophene ring.

        Reduction: Reduction of the carbonyl group or other functional groups.

        Substitution: Nucleophilic substitution reactions at the ester or indole nitrogen.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Studying the reactivity of heterocyclic compounds and their derivatives.

      Biology: Investigating potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: Exploring its pharmacological properties (if any).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

    • Without specific data, we can’t pinpoint the exact mechanism. it may interact with cellular targets, affecting biological processes.
    • Potential targets could include enzymes, receptors, or DNA.
  • Comparison with Similar Compounds

    Remember that this compound’s detailed research might require access to specialized databases or scientific literature

    Properties

    Molecular Formula

    C19H23NO3S

    Molecular Weight

    345.5 g/mol

    IUPAC Name

    pentyl 3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate

    InChI

    InChI=1S/C19H23NO3S/c1-3-4-5-8-23-19(22)18-12(2)17-14(20-18)10-13(11-15(17)21)16-7-6-9-24-16/h6-7,9,13,20H,3-5,8,10-11H2,1-2H3

    InChI Key

    NRRSVDPTUBXUEE-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C

    Origin of Product

    United States

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